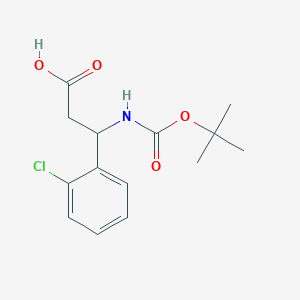

3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

CAS No.: 284493-66-9

Cat. No.: VC2338654

Molecular Formula: C14H18ClNO4

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 284493-66-9 |

|---|---|

| Molecular Formula | C14H18ClNO4 |

| Molecular Weight | 299.75 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

| Standard InChI Key | JBKHFGREKMCWAU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl |

Introduction

Physical and Chemical Properties

Molecular and Structural Properties

3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid has a well-defined molecular composition described by the empirical formula C14H18ClNO4 . This corresponds to a precise molecular weight of 299.75 g/mol . The structural arrangement of these atoms creates a compound with specific spatial and electronic characteristics that influence its physical and chemical behavior.

The molecular structure features a chiral carbon at the C-3 position, which creates the potential for optical isomerism. Both the racemic mixture and specific enantiomers (particularly the R-form) are documented in the literature, each with their own distinct CAS registry numbers . The presence of this stereogenic center is significant for applications in asymmetric synthesis and pharmaceutical development.

The compound contains multiple functional groups that can participate in various chemical reactions. The carboxylic acid group can engage in esterification, amidation, and decarboxylation reactions. The protected amino group, once deprotected, can participate in nucleophilic substitutions and peptide bond formation. The chlorophenyl group introduces potential for cross-coupling reactions and other transformations involving the aromatic system or the halogen substituent.

Stereochemical Considerations

Enantiomeric Forms

3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid contains a stereogenic center at the C-3 position, which bears both the protected amino group and the 2-chlorophenyl substituent. As a result, the compound can exist in two enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer.

The (R)-enantiomer, specifically identified as (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, is registered under CAS number 500789-05-9 . This enantiomer is also known by alternative names such as (R)-N-Boc-2-Chloro-beta-phenylalanine and Boc-(R)-3-Amino-3-(2-chlorophenyl)propionic acid.

The racemic mixture, containing equal amounts of both (R) and (S) enantiomers, is registered under CAS number 284493-66-9 . The designation of separate CAS numbers for the racemic mixture and specific enantiomers underscores the importance of stereochemistry in defining the chemical identity and potential applications of this compound.

Significance of Stereochemistry

The stereochemistry of 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is of considerable importance for several reasons. In biological and pharmaceutical applications, enantiomers can exhibit significantly different activities due to the chiral nature of biological receptors and enzymes. The stereochemical purity of the compound may therefore be critical for achieving desired effects while minimizing unwanted interactions.

In asymmetric synthesis and the preparation of stereochemically defined compounds, the use of stereochemically pure building blocks is often essential. The (R)-enantiomer may be particularly valuable for synthesizing compounds with specific stereochemical configurations.

The stereochemistry can also influence physical properties, reactivity patterns, and intermolecular interactions. Understanding these effects is important for predicting and optimizing the behavior of compounds derived from this building block. The presence of enantiomers necessitates specialized analytical techniques for determining stereochemical purity, such as chiral HPLC, polarimetry, or NMR methods using chiral shift reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume